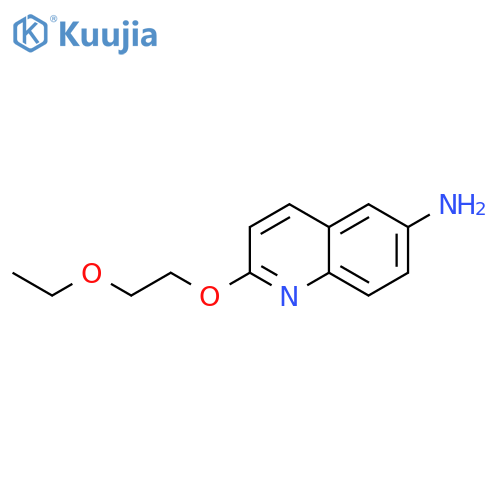

Cas no 1153152-67-0 (2-(2-ethoxyethoxy)quinolin-6-amine)

2-(2-ethoxyethoxy)quinolin-6-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-ethoxyethoxy)quinolin-6-amine

-

- インチ: 1S/C13H16N2O2/c1-2-16-7-8-17-13-6-3-10-9-11(14)4-5-12(10)15-13/h3-6,9H,2,7-8,14H2,1H3

- InChIKey: BBAFBWRQKYFRID-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(N)=CC=2)C=CC=1OCCOCC

計算された属性

- せいみつぶんしりょう: 232.121

- どういたいしつりょう: 232.121

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.4A^2

2-(2-ethoxyethoxy)quinolin-6-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-ethoxyethoxy)quinolin-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62240-1.0g |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95.0% | 1.0g |

$614.0 | 2025-02-20 | |

| TRC | B436638-100mg |

2-(2-Ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 100mg |

$ 250.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075425-1g |

2-(2-Ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 1g |

¥3031.0 | 2023-04-05 | |

| Enamine | EN300-62240-0.05g |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95.0% | 0.05g |

$135.0 | 2025-02-20 | |

| A2B Chem LLC | AV57256-100mg |

2-(2-Ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 100mg |

$248.00 | 2024-04-20 | |

| Aaron | AR01A9EC-1g |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 1g |

$870.00 | 2025-02-09 | |

| Aaron | AR01A9EC-5g |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 5g |

$2472.00 | 2023-12-16 | |

| Aaron | AR01A9EC-50mg |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 50mg |

$211.00 | 2025-02-09 | |

| 1PlusChem | 1P01A960-5g |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 5g |

$2261.00 | 2023-12-26 | |

| 1PlusChem | 1P01A960-250mg |

2-(2-ethoxyethoxy)quinolin-6-amine |

1153152-67-0 | 95% | 250mg |

$357.00 | 2025-03-04 |

2-(2-ethoxyethoxy)quinolin-6-amine 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

2-(2-ethoxyethoxy)quinolin-6-amineに関する追加情報

2-(2-Ethoxyethoxy)Quinolin-6-Amine: A Comprehensive Overview

2-(2-Ethoxyethoxy)Quinolin-6-Amine is a versatile and intriguing compound with the CAS Registry Number 1153152-67-0. This compound belongs to the family of quinoline derivatives, which have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. The molecule's structure is characterized by a quinoline ring system substituted with an ethoxyethoxy group at the 6-position, making it a valuable building block for various chemical syntheses and applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(2-Ethoxyethoxy)Quinolin-6-Amine, leveraging both traditional and modern methodologies. Researchers have explored its potential as a precursor for more complex molecules, particularly in the development of bioactive compounds. For instance, studies have shown that this compound can serve as a starting material for the synthesis of quinoline-based antibiotics and anticancer agents, highlighting its importance in drug discovery.

The structural uniqueness of 2-(2-Ethoxyethoxy)Quinolin-6-Amine lies in its ability to undergo various functional group transformations. The ethoxyethoxy substituent introduces both electronic and steric effects, which can be exploited to design molecules with tailored properties. Recent research has focused on its role in metal-catalyzed cross-coupling reactions, where it has demonstrated high reactivity and selectivity. This has opened new avenues for the construction of heterocyclic frameworks with applications in organic electronics and catalysis.

In terms of biological activity, 2-(2-Ethoxyethoxy)Quinolin-6-Amine has shown promise as a modulator of cellular signaling pathways. Preclinical studies suggest that it may interfere with key enzymes involved in inflammation and oxidative stress, making it a potential candidate for the treatment of chronic diseases such as arthritis and neurodegenerative disorders. Furthermore, its ability to penetrate cellular membranes efficiently has been highlighted in recent pharmacokinetic studies, underscoring its potential as a drug delivery agent.

The synthesis of 2-(2-Ethoxyethoxy)Quinolin-6-Amine typically involves multi-step processes that combine nucleophilic aromatic substitution and coupling reactions. Innovations in catalytic systems have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications. For example, the use of palladium catalysts has enabled the selective formation of desired stereoisomers, which is crucial for optimizing biological activity.

From an environmental standpoint, researchers have also investigated the degradation pathways of 2-(2-Ethoxyethoxy)Quinolin-6-Amine under various conditions. Understanding its persistence in different ecosystems is essential for assessing its ecological impact and ensuring sustainable practices in chemical manufacturing. Recent findings indicate that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its environmental footprint.

In conclusion, 2-(2-Ethoxyethoxy)Quinolin-6-Amine (CAS No: 1153152-67-0) stands out as a multifaceted compound with vast potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in modern chemical research. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

1153152-67-0 (2-(2-ethoxyethoxy)quinolin-6-amine) 関連製品

- 2901098-30-2(2-(Methylthio)-5-octylthiophene)

- 1105211-60-6(2-(3-fluorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}propanamide)

- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)

- 1238869-86-7(5-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine Hydrochloride)

- 893931-44-7(N-(3-chlorophenyl)-2-{1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)

- 2580103-36-0((2R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}azepane-2-carboxylic acid)

- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)

- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)

- 914926-18-4(Linoleyl Laurate)

- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)